Structural Differentiation: 10-O-Caffeoyl Ester Defines Unique Molecular Identity vs. Non-Caffeoylated Iridoids
10-O-Caffeoyl-6-epiferetoside is unequivocally differentiated from its closest structural analog, feretoside (CAS 27530-67-2), by the presence of a caffeoyl ester at the C-10 position. This substitution replaces a free hydroxyl group with a bulky, aromatic ester, significantly increasing the molecular weight from 404.37 Da (feretoside) to 566.5 Da [1]. This modification is confirmed by high-resolution 1D and 2D NMR spectral data [2]. The presence of the caffeoyl group is a key determinant of the compound's distinct chemical reactivity and bioactivity profile [2].
| Evidence Dimension | Molecular Weight & C-10 Substitution |
|---|---|
| Target Compound Data | 566.5 g/mol; 10-O-Caffeoyl ester |
| Comparator Or Baseline | Feretoside (404.37 g/mol; free C-10 hydroxyl) |
| Quantified Difference | Increase of 162.13 g/mol (approx. 40%) due to caffeoyl moiety |
| Conditions | Structures confirmed by HRMS and 1D/2D NMR |
Why This Matters
The 10-O-caffeoyl group is essential for the compound's antioxidant activity and differentiates its physical-chemical properties, making simple substitution with non-caffeoylated iridoids invalid for research requiring this specific pharmacophore.
- [1] PubChem. 10-O-Caffeoyl-6-epiferetoside. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10-O-Caffeoyl-6-epiferetoside View Source
- [2] Raju, B. L., Lin, S. J., Hou, W. C., Lai, Z. Y., Liu, P. C., & Hsu, F. L. (2004). Antioxidant iridoid glucosides from Wendlandia formosana. Natural Product Research, 18(4), 357-364. https://doi.org/10.1080/14786410310001622013 View Source
